molecular formula C20H16ClN3O4S2 B11119509 5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11119509
M. Wt: 461.9 g/mol
InChI Key: IUERDPRKONKSOT-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, such as 5-methylfurfural and 4-chlorobenzaldehyde, which are then subjected to various reactions, including condensation, cyclization, and thiolation .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2,5-dimethylfuran-3(2H)-one
  • 4,5-dihydro-2-methylfuran-3(2H)-one
  • 4-acetoxy-2,5-dimethylfuran-3(2H)-one
  • Linalool oxide

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16ClN3O4S2

Molecular Weight

461.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16ClN3O4S2/c1-3-29-20-23-22-19(30-20)24-15(11-5-7-12(21)8-6-11)14(17(26)18(24)27)16(25)13-9-4-10(2)28-13/h4-9,15,26H,3H2,1-2H3

InChI Key

IUERDPRKONKSOT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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